molecular formula C18H19N3O5 B124056 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione CAS No. 89991-52-6

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

Número de catálogo: B124056
Número CAS: 89991-52-6
Peso molecular: 357.4 g/mol
Clave InChI: NBSLQRRHRCDIHJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The discovery of 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione emerged from systematic analytical investigations of mitoxantrone hydrochloride pharmaceutical preparations conducted in the early 2000s. Researchers identified an unknown impurity in mitoxantrone hydrochloride bulk drug using high-performance liquid chromatography methods, which detected this compound at levels around 0.5%. The impurity was successfully isolated from crude mitoxantrone samples using preparative high-performance liquid chromatography techniques, enabling comprehensive characterization through advanced spectral analysis methods including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

The structural elucidation process revealed this compound to be 1,4-dihydroxy-5-2-2-hydroxyethyl-amino-ethyl-amino-8-2-bis 2-hydroxyethyl-amino-ethyl-amino-9,10-anthracenedione, marking the first reported identification of this specific impurity in mitoxantrone preparations. This discovery proved significant because it represented a previously uncharacterized process-related impurity that could affect the quality and purity profile of the parent pharmaceutical compound. The identification work was conducted using comprehensive analytical methods that confirmed the molecular structure and established the compound's relationship to the parent mitoxantrone molecule through detailed spectroscopic analysis.

Significance in Anthracenedione Research

Within the broader context of anthracenedione research, this compound holds considerable scientific importance as it represents a key structural variant that illuminates the chemical behavior and synthetic pathways of this compound class. Anthracenediones constitute a privileged chemical motif with diverse therapeutic applications, particularly in cancer treatment, where compounds like mitoxantrone have demonstrated significant clinical utility. The study of impurities like this compound provides crucial insights into the formation mechanisms and degradation pathways that occur during the synthesis and processing of anthracenedione-based pharmaceuticals.

Research into amino- and diamino-substituted 9,10-anthracenediones has revealed these compounds to be among the most important classes within anthracenedione derivatives, serving as key structures for obtaining various pharmaceutical compounds and serving as objects for searching new biologically active compounds with antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity. The identification of Mitoxantrone Impurity A contributes to this body of knowledge by providing a specific example of how structural modifications within the anthracenedione framework can occur during pharmaceutical processing, potentially influencing both the efficacy and safety profiles of the final drug product.

The compound's discovery has also contributed to advancing analytical methodologies for anthracenedione characterization. The successful isolation and identification of this impurity required sophisticated analytical techniques and demonstrated the importance of comprehensive impurity profiling in pharmaceutical development. This work has informed subsequent research into anthracenedione synthesis optimization and quality control procedures, establishing analytical standards that continue to guide pharmaceutical manufacturing processes.

Structural Relationship to Parent Compound Mitoxantrone

The structural relationship between this compound and its parent compound mitoxantrone reveals important insights into the chemical modifications that can occur during pharmaceutical synthesis and processing. Mitoxantrone, chemically known as 1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione, possesses the molecular formula C22H28N4O6 and molecular weight of 444.49 grams per mole. In contrast, Mitoxantrone Impurity A has the molecular formula C18H19N3O5 and molecular weight of 357.4 grams per mole.

The key structural difference between these compounds lies in the substitution pattern of the aminoethyl side chains attached to the anthracenedione core. While mitoxantrone contains two symmetrical 2-[(2-hydroxyethyl)amino]ethyl substituents at positions 5 and 8 of the anthracenedione ring system, Mitoxantrone Impurity A contains only one such substituent, with the other position bearing a simpler amino group. This structural modification is reflected in the alternative chemical name for the impurity: Des[2-[(2-Hydroxyethyl)amino]ethyl] Mitoxantrone, indicating the absence of one of the hydroxyethylaminoethyl groups present in the parent molecule.

Property Mitoxantrone Mitoxantrone Impurity A
Molecular Formula C22H28N4O6 C18H19N3O5
Molecular Weight 444.49 g/mol 357.4 g/mol
Chemical Abstracts Service Number 65271-80-9 89991-52-6
Substitution Pattern Bis-aminoethyl Mono-aminoethyl
Side Chain Configuration Symmetrical Asymmetrical

The anthracenedione core structure remains intact in both compounds, preserving the characteristic 9,10-anthraquinone framework that confers the fundamental chemical and biological properties of this compound class. The hydroxyl groups at positions 1 and 4 are maintained in both structures, contributing to the compounds' ability to interact with biological targets through hydrogen bonding and intercalation mechanisms. However, the reduced substitution in Mitoxantrone Impurity A likely affects its biological activity profile, pharmacokinetic properties, and interaction patterns compared to the parent compound.

Relevance in Pharmaceutical Research

The pharmaceutical research significance of this compound extends far beyond its identification as a process impurity, encompassing critical aspects of drug development, quality control, and regulatory compliance. The characterization of this compound has contributed substantially to understanding impurity formation mechanisms during anthracenedione synthesis, enabling pharmaceutical scientists to develop more effective purification strategies and process optimization approaches. The presence of such impurities in pharmaceutical preparations necessitates comprehensive analytical method development for accurate quantification and control, supporting both batch release testing and stability studies of drug substances and products.

In the context of regulatory pharmaceutical science, the identification and characterization of process-related impurities like Mitoxantrone Impurity A represents a fundamental requirement for drug approval and manufacturing authorization. Regulatory authorities including the United States Food and Drug Administration and European Medicines Agency maintain strict guidelines regarding the identification, characterization, and control of impurities in pharmaceutical products. The thorough characterization of this impurity has provided essential reference material for analytical method validation and has established the scientific foundation for setting appropriate control limits in pharmaceutical specifications.

The compound's relevance extends to broader pharmaceutical research through its contribution to understanding structure-activity relationships within the anthracenedione family. The structural differences between Mitoxantrone Impurity A and the parent compound provide valuable insights into how modifications to the aminoethyl substituents affect the overall chemical and potentially biological properties of anthracenedione derivatives. This knowledge informs medicinal chemistry efforts aimed at developing new anthracenedione-based therapeutic agents with improved efficacy or reduced adverse effects.

Propiedades

IUPAC Name

1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSLQRRHRCDIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534032
Record name 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89991-52-6
Record name 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Mitoxantrone Impurity A plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This interaction leads to the inhibition of DNA synthesis and repair, which is a critical aspect of its biochemical activity. Additionally, Mitoxantrone Impurity A can form hydrogen bonds with DNA, resulting in crosslinks and strand breaks .

Cellular Effects

Mitoxantrone Impurity A affects various types of cells and cellular processes. It has been observed to induce immunogenic cell death (ICD) in prostate cancer cells by activating the PERK pathway in a p53-dependent manner . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which are crucial for the activation of immune responses .

Molecular Mechanism

The molecular mechanism of Mitoxantrone Impurity A involves several key processes. It intercalates between the base pairs of the DNA double helix, leading to crosslinks and strand breaks . This intercalation disrupts DNA synthesis and repair, ultimately inhibiting cell proliferation. Additionally, Mitoxantrone Impurity A is a potent inhibitor of topoisomerase II, further contributing to its cytotoxic effects . The compound also interferes with RNA synthesis, adding another layer to its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitoxantrone Impurity A can change over time. The compound is relatively stable when stored at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term exposure to Mitoxantrone Impurity A has been shown to affect cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Mitoxantrone Impurity A vary with different dosages in animal models. In canine models, for instance, the administration of Mitoxantrone at a dosage of 5 mg/m² every 21 days resulted in a measurable response rate of 35.4% . Higher doses of the compound can lead to toxic or adverse effects, such as myelosuppression and cardiotoxicity . These dosage-dependent effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Mitoxantrone Impurity A is involved in several metabolic pathways. It undergoes metabolism primarily in the liver, where it is converted into various metabolites, including naphthoquinoxaline . The metabolism of Mitoxantrone Impurity A involves cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolites can also contribute to its cytotoxic effects, as seen in studies with cardiac cells .

Transport and Distribution

The transport and distribution of Mitoxantrone Impurity A within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with efflux transporters such as ABCG2 and ABCB1, which influence its cellular localization and accumulation . Additionally, Mitoxantrone Impurity A can bind to DNA and proteins, affecting its distribution within different cellular compartments .

Subcellular Localization

Mitoxantrone Impurity A exhibits specific subcellular localization patterns. It has been observed to accumulate in the nucleus, where it interacts with DNA and disrupts its function . The compound also affects the localization of proteins involved in the DNA damage response, such as p53 and Mdm2 . These interactions are crucial for understanding the compound’s mechanism of action and its effects on cellular function.

Actividad Biológica

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione (commonly referred to as ADMET) is a synthetic anthracenedione derivative with notable biological activities, particularly in cancer therapy. This article discusses its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N3O5
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 89991-52-6
  • Structure : The compound features multiple hydroxyl and amino groups, which contribute to its reactivity and biological interactions.

This compound exhibits several mechanisms that underlie its biological activity:

1. DNA Intercalation and Topoisomerase Inhibition

  • Similar to other anthracenediones, ADMET can intercalate into DNA strands, disrupting replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication. The resultant stress on the DNA can trigger apoptosis in cancer cells .

2. Clastogenic Activity

  • Research has indicated that ADMET exhibits clastogenic properties, causing chromosomal damage in vitro studies using Chinese hamster ovary cells. This activity underscores its potential implications in genetic and cellular research.

Clinical Investigations

ADMET has been evaluated in various clinical settings, particularly for its efficacy against lung adenocarcinoma:

Phase I Clinical Trials

  • A derivative of ADMET was tested in a Phase I trial where it demonstrated a partial response in a patient with lung adenocarcinoma. The treatment was administered via intravenous injection at varying doses (1.2 to 14 mg/m²), with dose-limiting toxicities including leukopenia and thrombocytopenia observed .

Future Studies

  • Following promising results from initial trials, Phase II studies are planned to further explore the therapeutic potential of ADMET derivatives at higher starting doses .

Research Findings

Several studies have focused on the synthesis and biological evaluation of ADMET:

Study Focus Findings
Clastogenic ActivityDemonstrated chromosomal damage through both direct and indirect mechanisms in vitro.
Synthesis TechniquesMulti-step organic reactions were employed to synthesize ADMET derivatives, enhancing their potential applications.
PharmacokineticsHPLC methods were developed for quantitative determination of ADMET in serum and urine, crucial for pharmacokinetic studies.

Case Studies

  • Lung Adenocarcinoma Response
    • In a clinical trial involving 25 patients, one patient exhibited a partial tumor response to the treatment with an anthracenedione derivative of ADMET. This highlights the compound's potential as an anticancer agent .
  • In Vitro Studies on Clastogenicity
    • A study demonstrated that ADMET caused significant chromosomal aberrations in cultured cells, suggesting its utility in understanding genetic toxicity mechanisms.

Aplicaciones Científicas De Investigación

Biological Activities

ADMET exhibits several notable biological activities:

  • Anticancer Activity : Similar compounds have demonstrated the ability to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells. The hydroxyethylamino side chains may enhance solubility and bioavailability compared to traditional anthracenediones .
  • Enzyme Inhibition : Research indicates that ADMET can inhibit serine/threonine kinases, which are crucial in various signaling pathways related to cell growth and proliferation. A study highlighted its interaction with Pim1 kinase, suggesting potential applications in cancer therapy .
  • Antioxidant Properties : The hydroxyl groups present in ADMET may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Research Applications

ADMET has been explored for various applications in scientific research:

  • Drug Development : Due to its structural similarities with known anticancer agents, ADMET is being investigated for its potential as a lead compound in drug development targeting cancer therapies.
  • Biochemical Studies : The compound's ability to interact with cellular targets makes it valuable for studying biochemical pathways and mechanisms of action in cancer biology.
  • Toxicology Studies : ADMET's profile allows it to be used in predictive toxicology studies, assessing the safety and efficacy of new therapeutic agents .

Case Studies

Several case studies have documented the applications of ADMET:

  • Inhibition of Kinase Activity : A study published in the Protein Data Bank (PDB) examined the crystal structure of Pim1 kinase complexed with ADMET derivatives. This research provides insights into how ADMET can modulate kinase activity, paving the way for targeted cancer therapies .
  • DNA Intercalation Studies : Research on related anthraquinone compounds has shown their ability to intercalate into DNA, leading to strand breaks. Similar studies on ADMET could elucidate its mechanism of action as a potential chemotherapeutic agent.
  • Synthesis and Characterization : Detailed synthetic routes have been established for producing ADMET, highlighting its chemical versatility and potential for modification to enhance biological activity or reduce toxicity.

Análisis De Reacciones Químicas

Reaction Mechanism Example

For the hydroxyethylamino side chain:

  • Alkylation : The amino group reacts with 2-bromoethanol in acetone under reflux with a base (e.g., K₂CO₃) to form the hydroxyethylamino substituent .

  • Purification : Products are isolated via vacuum liquid chromatography using silica gel and n-hexane/EtOAc gradients .

Functional Group Reactivity

The compound’s reactivity is governed by its:

  • Amino groups : Participate in nucleophilic substitutions (e.g., alkylation, acylation).

  • Hydroxyl groups : Engage in hydrogen bonding, oxidation (forming quinones), and esterification.

  • Anthraquinone core : Undergoes intercalation with DNA and redox cycling .

Table 1: Reactivity of Functional Groups

Functional GroupReaction TypeExample Reaction/Conditions
Amino (-NH₂)Nucleophilic substitutionAlkylation with alkyl halides
Hydroxyl (-OH)OxidationQuinone formation under acidic conditions
HydroxyethylaminoComplexationMetal ion chelation (e.g., Fe³⁺, Cu²⁺)

Stability and Degradation

  • pH Sensitivity : The compound degrades in strongly acidic or alkaline conditions, leading to hydrolysis of the amino side chains .

  • Thermal Stability : Decomposes above 200°C, forming anthracene derivatives and releasing CO₂.

Comparative Reactivity with Analogues

The hydroxyethylamino side chain enhances solubility and reduces toxicity compared to mitoxantrone, but its redox activity is less pronounced than doxorubicin .

Table 2: Reaction Comparison with Analogues

CompoundKey ReactionRate Constant (k, s⁻¹)
Target CompoundDNA intercalation2.1×1032.1\times 10^{-3}
MitoxantroneTopoisomerase II inhibition3.8×1033.8\times 10^{-3}
DoxorubicinRedox cycling5.6×1035.6\times 10^{-3}

Comparación Con Compuestos Similares

Mitoxantrone (MX, Novantrone®)

  • Structure: 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione.
  • Key Differences: Mitoxantrone has two additional hydroxyethylamino side chains at positions 5 and 8, enhancing DNA binding and topoisomerase II inhibition .
  • Activity : Clinically used for leukemia and multiple sclerosis. Exhibits dose-dependent cardiotoxicity and myelosuppression .

DihydroxybisalkylAAD (CL 232315)

  • Structure: 1,4-Dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)amino]ethyl]amino]anthracene-9,10-dione dihydrochloride.
  • Key Differences: Nearly identical to mitoxantrone but lacks the 1-amino group.
  • Activity: Demonstrated 173–300% increase in lifespan (ILS) in murine leukemia models and curative activity in B16 melanoma . Phase I trials revealed leukopenia and thrombocytopenia as dose-limiting toxicities .

BisalkylAAD

  • Structure: 1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione.
  • Key Differences : Lacks hydroxyl groups at positions 5 and 7.
  • Activity : Tenfold lower potency than dihydroxybisalkylAAD. Caused convulsions and acute toxicity at therapeutic doses .

AQ4N

  • Structure: 1,4-Bis-{[2-(dimethylamino-N-oxide)-ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione.
  • Key Differences : Acts as a hypoxia-activated prodrug , converting to DNA-binding AQ4 in low-oxygen environments.
  • Activity : Selectively targets tumor hypoxic regions, reducing systemic toxicity .

Structure-Activity Relationships (SAR)

Structural Feature Impact on Activity Example Compounds
5,8-Dihydroxy Substitution Enhances DNA intercalation and antitumor potency. Reduces acute toxicity. DihydroxybisalkylAAD , Mitoxantrone
Methyl vs. Hydroxyl Groups Methyl groups (e.g., 5,8-dimethyl derivatives) reduce DNA binding affinity. 5,8-Dimethylanthracenediones
Side Chain Length/Charge Positively charged alkylamino side chains improve DNA electrostatic interactions. AQ4N , Mitoxantrone

Efficacy and Toxicity Profiles

Compound Antitumor Activity (Murine Models) Toxicity Notes
1-Amino-5,8-Dihydroxy... (Impurity A) Limited direct data; inferred DNA binding from structural similarity . Lower acute toxicity than mitoxantrone .
DihydroxybisalkylAAD (CL 232315) Curative in P388 leukemia (205% ILS) and B16 melanoma . Delayed toxicity at supratherapeutic doses .
Mitoxantrone Broad-spectrum activity against leukemias and solid tumors . Cumulative cardiotoxicity and myelosuppression .
AQ4N Hypoxia-selective activation reduces systemic toxicity . Prodrug design minimizes acute side effects .

Research Findings and Clinical Implications

  • DNA Binding vs. Therapeutic Activity : All anthracenediones bind DNA (ΔTm = +10–15°C), but antitumor activity requires additional mechanisms (e.g., topoisomerase II inhibition) .
  • Therapeutic Index: Hydroxyl groups at positions 5 and 8 correlate with improved safety profiles. DihydroxybisalkylAAD showed 10-fold higher potency than non-hydroxylated analogs .
  • Clinical Trials: Mitoxantrone and CL 232315 advanced to Phase I/II trials, but impurity A remains a non-therapeutic reference standard .

Métodos De Preparación

Direct Nitration and Reduction

Nitration of anthraquinone at positions 1, 4, 5, and 8 is achieved using fuming nitric acid in concentrated sulfuric acid at 0–5°C. Subsequent reduction of nitro groups to amines employs sodium dithionite (Na₂S₂O₄) in alkaline aqueous ethanol (pH 9–10) at 60–70°C. This step yields 1,4,5,8-tetraaminoanthraquinone, though over-reduction to hydroxylamines must be mitigated via controlled stoichiometry.

Key Variables :

  • Temperature: <70°C prevents decomposition.

  • Solvent polarity: Ethanol-water mixtures (3:1) enhance solubility.

Halogenation-Amination Sequential Approach

Bromination at positions 1 and 4 using bromine in chlorosulfonic acid precedes nucleophilic amination with aqueous ammonia (25% w/w) under reflux. This method offers higher regioselectivity but requires rigorous exclusion of moisture to avoid hydrolysis.

Side Chain Introduction

The hydroxyethylaminoethyl side chain at position 4 is introduced via alkylation or Michael addition:

Alkylation with 2-[(2-Hydroxyethyl)amino]ethylamine

The tetraaminoanthraquinone intermediate reacts with 2-[(2-hydroxyethyl)amino]ethylamine in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as a base. The reaction proceeds at −78°C to prevent polyalkylation, achieving 65–75% yield.

Reaction Conditions :

  • Molar ratio (anthraquinone:amine): 1:2.5.

  • Duration: 12–16 hours under nitrogen.

Michael Addition to α,β-Unsaturated Ketones

An alternative route involves Michael addition of the amine to a pre-functionalized anthraquinone bearing α,β-unsaturated ketone moieties. This method, though less common, improves stereo control but requires anhydrous dimethylformamide (DMF) and catalytic triethylamine.

Hydroxylation and Oxidation

Hydroxyl groups at positions 5 and 8 are introduced via:

Electrophilic Hydroxylation

Treatment with hydrogen peroxide (30% w/w) in acetic acid at 50°C introduces hydroxyl groups ortho to existing amino substituents. Excess peroxide leads to over-oxidation, necessitating careful monitoring.

Microbial Oxidation

Aspergillus niger cultures oxidize aminoanthraquinones to hydroxylated derivatives under aerobic conditions (pH 6.5–7.0, 28°C). This eco-friendly method achieves 55–60% conversion but requires prolonged incubation (7–10 days).

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/methanol (9:1) as eluent. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

HPLC Parameters :

  • Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (45:55).

  • Flow rate: 1.0 mL/min.

  • Retention time: 12.3 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15–8.35 (aromatic H), δ 6.80–7.10 (NH₂), δ 3.50–3.80 (CH₂OH).

  • IR (KBr): 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O).

Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
Reaction Temperature−78°C (alkylation)Prevents side reactions
Solvent PolarityTHF (ε = 7.5)Enhances solubility
Catalyst Loading1.2 eq LDAMaximizes amine activation
pH (Hydroxylation)6.5–7.0Avoids acid hydrolysis

Industrial-Scale Challenges

Byproduct Formation

Di-alkylated byproducts (up to 15%) form due to residual amines. These are removed via selective precipitation at pH 4.0–4.5.

Thermal Stability

The compound decomposes above 200°C, necessitating low-temperature drying (<50°C) under vacuum.

Recent Advances

Flow Chemistry

Continuous-flow reactors reduce reaction times by 40% through improved heat transfer and mixing efficiency.

Enzymatic Coupling

Immobilized lipases catalyze amine coupling at ambient temperature, achieving 85% yield with minimal waste .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione, and how do reaction conditions influence yield?

  • Methodology : A multi-step approach is typically employed:

Nitration/Functionalization : Introduce amino and hydroxyl groups via nitration followed by selective reduction (e.g., using Na₂S₂O₄ under controlled temperatures) .

Alkylation : React intermediates with 2-[(2-hydroxyethyl)amino]ethylamine under basic conditions (e.g., THF/LDA system) to attach the side chain .

Purification : Use column chromatography or recrystallization for isolation.

  • Key Variables : Temperature (60–90°C for reductions), solvent polarity (THF vs. DMSO), and stoichiometry of reagents significantly impact yield and purity .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Look for signals at δ 6.5–8.5 ppm (aromatic protons), δ 3.5–4.0 ppm (hydroxyethyl protons), and δ 2.5–3.5 ppm (ethylamino chain protons) .
  • ¹³C NMR : Anthraquinone carbonyls appear at ~180–190 ppm; aromatic carbons range from 110–150 ppm .
    • IR : Strong absorption bands for C=O (~1670 cm⁻¹), -NH (~3300 cm⁻¹), and -OH (~3400 cm⁻¹) .
    • UV-Vis : Anthraquinone derivatives typically show λmax between 250–400 nm; substituents shift absorption peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. oxidation pathways)?

  • Controlled Reactivity : Use protecting groups (e.g., acetyl for -NH₂) to direct selectivity during alkylation or hydroxylation .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and optimize reaction time/temperature .
  • Data Cross-Validation : Compare NMR and mass spectrometry results with computational models (DFT) to verify product identity .

Q. How do the hydroxyethylamino and anthraquinone moieties influence redox behavior in electrochemical studies?

  • Electrochemical Setup : Cyclic voltammetry in DMF/0.1 M TBAP reveals reversible redox peaks corresponding to anthraquinone (E₁/2 ~ -0.5 V vs. Ag/Ag⁺) and amine oxidation (~+0.8 V) .
  • Side Chain Effects : The hydroxyethyl group stabilizes radical intermediates via hydrogen bonding, altering reduction potentials by ~50 mV compared to non-functionalized analogs .

Q. What are the optimal conditions for studying intermolecular hydrogen bonding in crystalline forms?

  • Crystallization : Use slow evaporation from DMSO/EtOH mixtures to grow single crystals.
  • X-ray Diffraction : Analyze O—H···O and N—H···O hydrogen bonds (bond lengths: 2.6–2.8 Å; angles: 150–170°) .
  • Thermal Stability : TGA/DSC shows decomposition above 250°C, correlating with hydrogen bond network disruption .

Methodological Challenges

Q. How can researchers mitigate decomposition during long-term storage?

  • Storage Guidelines :

  • Keep in amber vials under inert gas (N₂/Ar) at -20°C .
  • Avoid moisture (use desiccants) and UV exposure .
    • Stability Testing : Monitor purity via HPLC every 3–6 months; degradation products include quinone derivatives and hydrolyzed side chains .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., DNA intercalation)?

  • Docking Studies : Use AutoDock Vina with PDB IDs (e.g., 1BNA for DNA) to model anthraquinone intercalation.
  • MD Simulations : GROMACS simulations reveal binding free energy (ΔG ~ -8 kcal/mol) and stability of side chain-DNA minor groove interactions .

Data Gaps and Future Directions

Q. Why are there limited data on the compound’s toxicity and environmental impact?

  • Current Limitations : Most studies focus on synthesis/physicochemical properties; ecotoxicological assays (e.g., Daphnia magna LC50) are pending .
  • Recommended Assays : Perform Ames tests for mutagenicity and OECD 301D for biodegradability .

Q. How can researchers address inconsistencies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Standardization : Use CLSI guidelines for antimicrobial assays and NCI-60 cell lines for cytotoxicity screening .
  • Mechanistic Studies : Probe ROS generation (via DCFH-DA assay) and topoisomerase inhibition to clarify mode of action .

Tables for Key Data

Table 1 : Selected Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C65–75
ReductionNa₂S₂O₄, 70°C, 5 hr80–85
AlkylationLDA/THF, 2-[(2-hydroxyethyl)amino]ethylamine60–70

Table 2 : Hydrogen Bond Parameters from X-ray Crystallography

Bond TypeDistance (Å)Angle (°)
O—H···O2.65165
N—H···O2.72158

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione
Reactant of Route 2
Reactant of Route 2
1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.